molecular formula C8H6BrNO B2784011 3-(5-Bromopyridin-2-yl)prop-2-yn-1-ol CAS No. 111770-82-2

3-(5-Bromopyridin-2-yl)prop-2-yn-1-ol

Cat. No. B2784011
Key on ui cas rn: 111770-82-2
M. Wt: 212.046
InChI Key: HDNAKCCUGDNOSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04937251

Procedure details

To a suspension of 3-(5-bromo-2-pyridinyl)-2-propyn-1-ol (0.5 g) and dipotassium azadicarboxylate (3.66 g) in pyridine (40 ml) was added acetic acid (2 ml) and the mixture stirred at room temperature for 24 h, with further additions of acetic acid after 2 h (0.16 ml) and 17 h (2.16 ml). As reduction had only partially gone to completion, further dipotassium azadicarboxylate (3.2 g) and acetic acid (1.86 ml) were added, and stirring continued for 17 h. The mixture was quenched with water (15 ml) and evaporated in vacuo. The residue was co-evaporated with toluene (15 ml) and the residue partitioned between 8% sodium bicarbonate solution (60 ml) and ethyl acetate (60 ml) and the organic phase dried and evaporated in vacuo. The oily residue was purified by FCC using ether and ether-methanol (5%) eluants to afford the title compound as a yellow oil (0.42 g).
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
dipotassium
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
dipotassium
Quantity
3.2 g
Type
reactant
Reaction Step Four
Quantity
1.86 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]#[C:9][CH2:10][OH:11])=[N:6][CH:7]=1.C(O)(=O)C>N1C=CC=CC=1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][CH2:10][OH:11])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)C#CCO
Name
dipotassium
Quantity
3.66 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
dipotassium
Quantity
3.2 g
Type
reactant
Smiles
Step Five
Name
Quantity
1.86 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with water (15 ml)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between 8% sodium bicarbonate solution (60 ml) and ethyl acetate (60 ml)
CUSTOM
Type
CUSTOM
Details
the organic phase dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The oily residue was purified by FCC

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
BrC=1C=CC(=NC1)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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